M344 (GMP)

Description

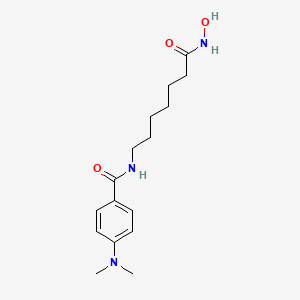

structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3/c1-19(2)14-10-8-13(9-11-14)16(21)17-12-6-4-3-5-7-15(20)18-22/h8-11,22H,3-7,12H2,1-2H3,(H,17,21)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWDSZWTBOCWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NCCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274415 | |

| Record name | m344 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251456-60-7 | |

| Record name | M-344 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251456607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02565 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | m344 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | M-344 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8W4VF5ZEJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (M344)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide, commonly known as M344, is a potent, synthetic histone deacetylase (HDAC) inhibitor. As a member of the benzamide class of hydroxamic acids, M344 has demonstrated significant anti-neoplastic properties across a range of cancer cell lines. Its mechanism of action involves the inhibition of HDAC enzymes, leading to the hyperacetylation of histones and subsequent modulation of gene expression. This results in the induction of cell cycle arrest, primarily at the G0/G1 phase, and the activation of apoptotic pathways. This technical guide provides a detailed overview of the chemical properties, mechanism of action, pharmacological data, and key experimental protocols related to M344, serving as a comprehensive resource for researchers in oncology and drug development.

Chemical and Physical Properties

4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide is a small molecule with the following identifiers and properties:

| Property | Value |

| IUPAC Name | 4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide |

| Synonyms | M344, D237, MS 344, Histone Deacetylase Inhibitor III |

| CAS Number | 251456-60-7[1] |

| Molecular Formula | C₁₆H₂₅N₃O₃[1] |

| Molecular Weight | 307.39 g/mol [1] |

| Appearance | White to beige powder[1] |

| Solubility | DMSO: ~25 mg/mL, Ethanol: ~3 mg/mL[2] |

Mechanism of Action

M344 exerts its biological effects primarily through the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.

By inhibiting HDACs, M344 promotes the accumulation of acetylated histones, leading to a more relaxed chromatin state (euchromatin). This "open" chromatin structure allows for the transcription of previously silenced genes, including tumor suppressor genes and cell cycle inhibitors. The downstream effects of HDAC inhibition by M344 include cell cycle arrest and apoptosis.[3][4]

Signaling Pathway of HDAC Inhibition by M344

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Amide analogues of TSA: synthesis, binding mode analysis and HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M344 is a novel synthesized histone deacetylase inhibitor that induces growth inhibition, cell cycle arrest, and apoptosis in human endometrial cancer and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20110237832A1 - Synthesis of hdac inhibitors: trichostatin a and analogues - Google Patents [patents.google.com]

M344: A Technical Guide to its Mechanism of Action as a Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

M344, also known as D237 or MS-344, is a potent, synthetic histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity across a range of cancer models. As an amide analogue of Trichostatin A, M344 exerts its effects by altering the acetylation state of histones and other proteins, leading to the modulation of gene expression, induction of cell cycle arrest, and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of M344, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanism of Action: HDAC Inhibition

The primary mechanism of action of M344 is the inhibition of histone deacetylases (HDACs), a class of enzymes responsible for removing acetyl groups from lysine residues on histones and other proteins. This enzymatic inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of genes that are often silenced in cancer cells. M344 has shown activity against multiple HDAC isoforms, with a notable selectivity for certain classes.

M344 is a potent inhibitor of Class I and IIB HDACs.[1] It has been shown to have sub-micromolar IC50 values for HDACs 1, 2, 3, 6, and 10.[1] Notably, M344 exhibits a three-fold selectivity for the inhibition of HDAC6 over HDAC1.[2]

Quantitative Data: Inhibitory and Anti-proliferative Activity

The potency of M344 has been quantified across various cancer cell lines and against specific HDAC enzymes. The following tables summarize the key quantitative data available.

Table 1: M344 Inhibitory Concentration (IC50) against HDAC Enzymes

| Enzyme | IC50 | Notes |

| General HDACs | 100 nM | Inducer of terminal cell differentiation.[3][4] |

| HDAC1 | ~46 nM | [2] |

| HDAC6 | ~14 nM | [2] |

| HDAC1 (HEK293 cells) | 0.048 µM | Compared to Vorinostat (0.083 µM).[1] |

| HDAC6 (HEK293 cells) | 0.0095 µM | Compared to Vorinostat (0.027 µM).[1] |

Table 2: M344 Anti-proliferative and Cytotoxic Activity (EC50/GI50) in Cancer Cell Lines

| Cell Line | Cancer Type | EC50/GI50 | Notes |

| Ishikawa | Endometrial Cancer | 2.3 µM | [3] |

| SK-OV-3 | Ovarian Cancer | 5.1 µM | [3] |

| D341 Med | Medulloblastoma | 0.65 µM | [3] |

| Daoy | Medulloblastoma | 0.63 µM | [3] |

| CH-LA 90 | Neuroblastoma | 0.63 µM | [3] |

| SHSY-5Y | Neuroblastoma | 0.67 µM | [3] |

Signaling Pathways Modulated by M344

M344's inhibition of HDACs triggers a cascade of downstream effects, primarily culminating in cell cycle arrest and apoptosis.

Induction of Cell Cycle Arrest

M344 has been shown to induce cell cycle arrest, predominantly at the G0/G1 phase, in various cancer cell lines, including endometrial, ovarian, and pancreatic cancer cells.[5][6] This arrest is associated with the upregulation of cyclin-dependent kinase inhibitors, such as p21.[7][8]

Induction of Apoptosis

At higher concentrations, M344 is a potent inducer of apoptosis.[7] This programmed cell death is initiated through both intrinsic (mitochondrial) and extrinsic pathways, evidenced by the activation of caspases-8 and -9, followed by the executioner caspase-3.[7] Key molecular events include the release of cytochrome c from the mitochondria, cleavage of PARP, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein XIAP.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The histone deacetylase inhibitor M344 as a multifaceted therapy for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M344 is a novel synthesized histone deacetylase inhibitor that induces growth inhibition, cell cycle arrest, and apoptosis in human endometrial cancer and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histone Deacetylase Inhibitor M344 Inhibits Cell Proliferation and Induces Apoptosis in Human THP-1 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HDAC inhibitor M344 suppresses MCF-7 breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (M-344): Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide, a potent histone deacetylase (HDAC) inhibitor commonly known as M-344. This document details its discovery as a synthetic analog of Trichostatin A, outlines a representative synthetic pathway, and compiles its biological activities with a focus on its anti-cancer properties. The core of this guide is dedicated to presenting quantitative data in structured tables for clear comparison, providing detailed experimental protocols for key biological assays, and visualizing its mechanisms of action through signaling pathway diagrams created using Graphviz. The intended audience includes researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of HDAC inhibitors.

Introduction

4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (M-344) is a synthetic small molecule that has garnered significant interest as a potent inhibitor of histone deacetylases (HDACs)[1]. As a member of the benzamide class of hydroxamic acids, M-344 is structurally an amide analog of Trichostatin A (TSA), a natural product with well-established HDAC inhibitory activity[1]. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins[2][3]. The aberrant activity of HDACs is implicated in the pathogenesis of various diseases, particularly cancer, making them a compelling target for therapeutic intervention.

M-344 has been shown to induce growth inhibition, cell cycle arrest, and apoptosis in a variety of human cancer cell lines[4][5]. Its mechanism of action is primarily attributed to the hyperacetylation of histones, which leads to a more open chromatin structure and the altered expression of genes involved in key cellular processes[4]. This guide will delve into the technical details of M-344, providing a valuable resource for its further investigation and potential clinical development.

Discovery and Synthesis

The discovery of M-344 is rooted in the exploration of synthetic analogs of Trichostatin A with improved pharmacological properties. The key publication by Jung et al. in the Journal of Medicinal Chemistry in 1999 described the synthesis of a series of amide analogues of TSA, including compounds with the structural features of M-344[1][6].

Synthetic Pathway

The synthesis of M-344 generally involves the coupling of two key fragments: a substituted benzoyl moiety and a functionalized aliphatic chain terminating in a protected hydroxamic acid. A representative synthetic route is outlined below.

Caption: A generalized synthetic pathway for M-344.

Experimental Protocol: Synthesis of 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (M-344)

This is a representative protocol based on general synthetic strategies for similar compounds and should be adapted and optimized.

-

Activation of 4-(Dimethylamino)benzoic acid: To a solution of 4-(dimethylamino)benzoic acid in an anhydrous solvent (e.g., dichloromethane), an activating agent such as thionyl chloride or a carbodiimide (e.g., EDC) is added. The reaction is stirred at room temperature until the activation is complete.

-

Coupling with the side chain: 7-Aminoheptanoic acid methyl ester is added to the activated benzoic acid derivative. A base, such as triethylamine, may be added to neutralize any acid formed during the reaction. The mixture is stirred until the amide bond formation is complete, which can be monitored by thin-layer chromatography.

-

Work-up and purification of the intermediate: The reaction mixture is washed with aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is dried and concentrated to yield the methyl ester intermediate. This intermediate may be purified further by column chromatography.

-

Formation of the hydroxamic acid: The purified methyl ester is dissolved in a suitable solvent like methanol. A solution of hydroxylamine hydrochloride and a base (e.g., sodium methoxide) in methanol is added. The reaction is stirred at room temperature until the conversion to the hydroxamic acid is complete.

-

Final purification: The final product, M-344, is purified by recrystallization or column chromatography to yield a solid. The purity and identity of the compound are confirmed by analytical techniques such as HPLC, NMR, and mass spectrometry.

Biological Activity and Quantitative Data

M-344 exhibits potent inhibitory activity against HDAC enzymes and demonstrates significant anti-proliferative effects in various cancer cell lines.

HDAC Inhibition

M-344 is an inhibitor of multiple HDAC isoforms, with a degree of selectivity.

| HDAC Isoform | IC50 (nM) | Reference |

| HDAC (Maize) | 100 | [1] |

| HDAC1 (Human) | 46 | [1] |

| HDAC6 (Human) | 88 |

Anti-Cancer Activity

The anti-proliferative and cytotoxic effects of M-344 have been evaluated in a range of cancer cell lines.

| Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |

| Ishikawa | Endometrial Cancer | 2.3 (EC50) | [7] |

| SK-OV-3 | Ovarian Cancer | 5.1 (EC50) | [7] |

| D341 Med | Medulloblastoma | 0.65 (GI50) | [7] |

| Daoy | Medulloblastoma | 0.63 (GI50) | [7] |

| CH-LA 90 | Neuroblastoma | 0.63 (GI50) | [7] |

| SHSY-5Y | Neuroblastoma | 0.67 (GI50) | [7] |

| THP-1 | Leukemia | < 0.2 (Growth Inhibition) | [5] |

Mechanism of Action

The primary mechanism of action of M-344 is the inhibition of HDACs, leading to the accumulation of acetylated histones and other proteins. This results in the modulation of gene expression, ultimately causing cell cycle arrest, apoptosis, and the inhibition of tumor growth.

Signaling Pathways

HDAC inhibitors, including M-344, have been shown to impact several critical signaling pathways involved in cancer progression.

4.1.1. General Mechanism of HDAC Inhibition

Caption: M-344 inhibits HDAC, leading to histone hyperacetylation and the activation of tumor suppressor genes.

4.1.2. PI3K/Akt Signaling Pathway

HDAC inhibitors can modulate the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.

Caption: HDAC inhibitors can suppress the pro-survival PI3K/Akt/mTOR signaling pathway.

4.1.3. Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway, often dysregulated in cancer, is another target of HDAC inhibitors.

Caption: HDAC inhibitors can attenuate Wnt/β-catenin signaling by downregulating β-catenin.

4.1.4. NF-κB Signaling Pathway

M-344 has been specifically shown to activate the NF-κB signaling pathway in certain cancer cells, which can have context-dependent effects on cell fate.

References

- 1. M344 | 251456-60-7 [chemicalbook.com]

- 2. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo [frontiersin.org]

- 5. Histone Deacetylase Inhibitor M344 Inhibits Cell Proliferation and Induces Apoptosis in Human THP-1 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Biological Activity of the M344 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

M344, also known as 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide, is a potent, synthetically derived inhibitor of histone deacetylases (HDACs).[1][2] As a member of the hydroxamic acid class of HDAC inhibitors, M344 has demonstrated significant anti-neoplastic properties across a range of cancer cell lines.[3][4] This technical guide provides a comprehensive overview of the biological activity of M344, including its mechanism of action, effects on cellular signaling pathways, and detailed protocols for key experimental assays used in its characterization.

Mechanism of Action

The primary mechanism of action for M344 is the inhibition of histone deacetylases. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, M344 promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of various genes, including tumor suppressor genes.[2]

M344 exhibits potent inhibitory activity against several HDAC isoforms, with a reported IC50 of 100 nM for total HDACs.[5][6] It shows selectivity for certain HDACs, with a three-fold greater selectivity for HDAC6 over HDAC1.[7] M344 has demonstrated inhibitory activity against HDAC1, 2, 3, 6, and 10 in the sub-micromolar range.[1]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the inhibitory and anti-proliferative effects of M344 across various HDAC isoforms and cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of M344 against HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Reference |

| Total HDACs | 100 | [5][6] |

| Human HDAC1 | 46 | [7][8] |

| HDAC1 | 48 | [1] |

| HDAC6 | 9.5 | [1] |

Table 2: Anti-proliferative Activity of M344 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Potency Metric | Value (µM) | Reference |

| Ishikawa | Endometrial Cancer | EC50 | 2.3 | [5] |

| SK-OV-3 | Ovarian Cancer | EC50 | 5.1 | [5] |

| D341 Med | Medulloblastoma | GI50 | 0.65 | [5] |

| Daoy | Medulloblastoma | GI50 | 0.63 | [5] |

| CH-LA 90 | Neuroblastoma | GI50 | 0.63 | [5] |

| SHSY-5Y | Neuroblastoma | GI50 | 0.67 | [5] |

| A431 | Epidermoid Carcinoma | IC50 | 2.3 | [6] |

| A549 | Lung Carcinoma | IC50 | 0.8 | [6] |

| HCT116 | Colon Carcinoma | IC50 | >10 | [6] |

| LS 174T | Colon Carcinoma | IC50 | 2.9 | [6] |

| SW 620 | Colon Carcinoma | IC50 | 2.0 | [6] |

| T24 | Bladder Carcinoma | IC50 | 1.8 | [6] |

| H1299 | Lung Carcinoma | IC50 | 1.0 | [6] |

Signaling Pathways Modulated by M344

M344 exerts its anti-cancer effects through the modulation of several key signaling pathways, primarily those involved in cell cycle regulation and apoptosis.

Cell Cycle Arrest

M344 has been shown to induce cell cycle arrest, predominantly at the G0/G1 phase.[1][3] This is often associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21.[2] The increased expression of p21 leads to the inhibition of CDK2/cyclin E complexes, thereby preventing the transition from G1 to S phase.

Induction of Apoptosis

M344 is a potent inducer of apoptosis in various cancer cells.[3][4] This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. M344 treatment leads to the upregulation of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as XIAP.[2] This results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-8, caspase-9, and the executioner caspase-3.[2]

References

- 1. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Analysis of Cytochrome c Release by Immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kumc.edu [kumc.edu]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. abcam.com [abcam.com]

- 7. Histone Deacetylase Inhibitor M344 Inhibits Cell Proliferation and Induces Apoptosis in Human THP-1 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

M344: A Technical Guide to its Target Proteins and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

M344, also known as D237 or MS 344, is a potent, synthetic histone deacetylase (HDAC) inhibitor.[1][2] As an amide analog of Trichostatin A, it has demonstrated significant therapeutic potential in preclinical studies across various cancer types, including neuroblastoma, pancreatic cancer, breast cancer, and ovarian cancer.[2][3][4] This technical guide provides an in-depth overview of the target proteins and core signaling pathways modulated by M344, presenting key quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Core Mechanism of Action: Histone Deacetylase Inhibition

The primary mechanism of M344 is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[5] By removing acetyl groups from lysine residues on histone tails, HDACs promote chromatin condensation, leading to transcriptional repression. M344's inhibition of HDACs results in the accumulation of acetylated histones (hyperacetylation), which relaxes chromatin structure and allows for the transcription of various genes, including tumor suppressor genes.[5][6][7] This alteration in gene expression underlies M344's induction of terminal cell differentiation, cell cycle arrest, and apoptosis.[8][9]

Target Proteins and Inhibitory Activity

M344 exhibits potent inhibitory activity against multiple HDAC isoforms, particularly those in Class I and Class II.[10] Its broad-spectrum inhibition contributes to its multifaceted effects on cancer cells.

Quantitative Inhibitory Data

The following tables summarize the in vitro inhibitory activity of M344 against various HDACs and its anti-proliferative effects on different cancer cell lines.

Table 1: M344 Inhibitory Concentration (IC50) against HDAC Isoforms

| Target HDAC | IC50 Value | Cell Line/Assay Condition | Reference |

| General HDACs | 100 nM | Enzyme Inhibition Assay | [8][11] |

| HDAC1 | ~46 nM | Human HDAC1 Assay | [1] |

| HDAC1 | 0.048 µM | HEK293 cells | [10] |

| HDAC2 | Comparable to Vorinostat | HEK293 cells | [10] |

| HDAC3 | Comparable to Vorinostat | HEK293 cells | [10] |

| HDAC6 | ~14 nM | Human HDAC6 Assay | [1] |

| HDAC6 | 0.0095 µM | HEK293 cells | [10] |

| HDAC10 | Comparable to Vorinostat | HEK293 cells | [10] |

Table 2: M344 Anti-proliferative Activity (GI50/EC50) in Cancer Cell Lines

| Cell Line | Cancer Type | GI50/EC50 Value | Reference |

| Ishikawa | Endometrial Cancer | 2.3 µM (EC50) | [8] |

| SK-OV-3 | Ovarian Cancer | 5.1 µM (EC50) | [8] |

| D341 Med | Medulloblastoma | 0.65 µM (GI50) | [8] |

| Daoy | Medulloblastoma | 0.63 µM (GI50) | [8] |

| CH-LA 90 | Neuroblastoma | 0.63 µM (GI50) | [8] |

| SHSY-5Y | Neuroblastoma | 0.67 µM (GI50) | [8] |

Key Signaling Pathways Modulated by M344

M344 exerts its anti-cancer effects by modulating several critical signaling pathways that control cell survival, proliferation, and DNA repair.

Induction of Apoptosis

M344 induces programmed cell death (apoptosis) in cancer cells through the activation of intrinsic and extrinsic pathways.[6] This process involves the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. The effect of the histone deacetylase inhibitor M344 on BRCA1 expression in breast and ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The histone deacetylase inhibitor M344 as a multifaceted therapy for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M344 Suppresses Histone Deacetylase-Associated Phenotypes and Tumor Growth in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Histone Deacetylase Inhibitor M344 Inhibits Cell Proliferation and Induces Apoptosis in Human THP-1 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. selleckchem.com [selleckchem.com]

- 9. M 344 | CAS 251456-60-7 | M344 | Tocris Bioscience [tocris.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (M344)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide, commonly known as M344, is a potent, synthetically derived member of the benzamide class of histone deacetylase (HDAC) inhibitors.[1][2] This small molecule has garnered significant interest in the fields of oncology and neurotherapeutics due to its ability to modulate gene expression through epigenetic mechanisms. By inhibiting HDAC enzymes, M344 induces hyperacetylation of histones, leading to a more open chromatin structure and altered transcription of genes involved in critical cellular processes such as cell cycle progression, apoptosis, and differentiation.[2] This technical guide provides a comprehensive review of the existing literature on M344, summarizing its biochemical properties, mechanism of action, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising therapeutic agent.

Chemical and Physical Properties

M344 is a hydroxamic acid derivative with the following key properties:

| Property | Value | Reference(s) |

| IUPAC Name | 4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide | [2] |

| Synonyms | M344, D237, MS 344, Histone Deacetylase Inhibitor III | [3][4] |

| CAS Number | 251456-60-7 | [3] |

| Molecular Formula | C₁₆H₂₅N₃O₃ | [2] |

| Molecular Weight | 307.39 g/mol | [2] |

| Solubility | DMSO: 25 mg/mL, DMF: 30 mg/mL, Ethanol: 3 mg/mL | [3] |

| Storage | Store at -20°C | [3] |

Mechanism of Action

M344 exerts its biological effects primarily through the inhibition of histone deacetylases (HDACs), a class of enzymes that play a crucial role in epigenetic regulation. HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, M344 promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of various genes, including tumor suppressor genes.[2]

Signaling Pathways Modulated by M344

M344 has been shown to influence several key signaling pathways implicated in cancer and neurodegenerative diseases.

-

Induction of p21 and Cell Cycle Arrest: A primary mechanism by which M344 inhibits cancer cell proliferation is through the induction of the cyclin-dependent kinase inhibitor p21. Increased p21 levels lead to the inhibition of cyclin-CDK complexes, which are essential for cell cycle progression, ultimately causing a G0/G1 phase arrest.

-

Induction of Apoptosis: M344 has been demonstrated to induce programmed cell death in various cancer cell lines. This is achieved through the modulation of pro- and anti-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.

-

ATF4-ATF3 Stress Response Pathway: M344 can induce cellular stress, leading to the upregulation of Activating Transcription Factor 3 (ATF3) through an Activating Transcription Factor 4 (ATF4)-dependent mechanism. This pathway is part of the integrated stress response and can contribute to the pro-apoptotic activity of M344.

Quantitative Data

HDAC Inhibition Profile

M344 is a potent inhibitor of several HDAC isoforms, with a degree of selectivity.

| HDAC Isoform | IC₅₀ (nM) | Reference(s) |

| Maize HDAC | 100 | [3][5] |

| Human HDAC1 | 46 | [3][5] |

| Human HDAC6 | 14-88 | [3][5] |

| Human HDAC2 | Sub-micromolar | [6] |

| Human HDAC3 | Sub-micromolar | [6] |

| Human HDAC10 | Sub-micromolar | [6] |

M344 displays a roughly three-fold selectivity for HDAC6 over HDAC1.[3][5]

In Vitro Anti-proliferative Activity

M344 has demonstrated potent anti-proliferative effects across a range of human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ / EC₅₀ / GI₅₀ (µM) | Reference(s) |

| Ishikawa | Endometrial Cancer | 2.3 (EC₅₀) | [1] |

| SK-OV-3 | Ovarian Cancer | 5.1 (EC₅₀) | [1] |

| A431 | Epidermoid Carcinoma | 2.3 (IC₅₀) | [4] |

| A549 | Lung Carcinoma | 0.8 (IC₅₀) | [4] |

| D341 Med | Medulloblastoma | 0.65 (GI₅₀) | [1] |

| Daoy | Medulloblastoma | 0.63 (GI₅₀) | [1] |

| SH-SY5Y | Neuroblastoma | 0.67 (GI₅₀) | [1] |

| CHLA-90 | Neuroblastoma | 0.63 (GI₅₀) | [1] |

| H1299 | Lung Carcinoma | >10 (IC₅₀) | [7] |

| LS 174T | Colon Carcinoma | 2.0 (IC₅₀) | [7] |

| SW 620 | Colon Carcinoma | 2.0 (IC₅₀) | [7] |

| T24 | Bladder Carcinoma | 1.9 (IC₅₀) | [7] |

In Vivo Efficacy

Preclinical studies in animal models have shown the anti-tumor potential of M344.

| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference(s) |

| Neuroblastoma | Mouse Xenograft | 10 mg/kg, i.p., daily | Suppressed tumor growth and extended survival. | [8] |

| Pancreatic Cancer | Mouse Xenograft | 10 mg/kg, i.p., daily | Reduced tumor volume, especially in combination with gemcitabine. | [9] |

Pharmacokinetic Parameters

Limited pharmacokinetic data is available for M344. In a study with non-tumor-bearing mice, a single intraperitoneal injection of 10 mg/kg M344 resulted in a peak plasma concentration at 15 minutes.[6] The brain concentration also peaked at 15 minutes, reaching a level of 47 ng/mL (approximately 0.13 µM), which is sufficient to inhibit its target HDACs.[6] Further studies are required to fully characterize the ADME (absorption, distribution, metabolism, and excretion) profile of M344.

Experimental Protocols

HDAC Inhibition Assay

This protocol describes a common method for determining the IC₅₀ of M344 against HDAC enzymes.

Procedure:

-

Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and [³H]-acetylated histone peptides are used.

-

Compound Dilution: M344 is serially diluted in assay buffer to a range of concentrations.

-

Reaction Incubation: The HDAC enzyme, [³H]-acetylated histone substrate, and M344 (or vehicle control) are incubated in an assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., 1 M HCl, 0.4 M acetic acid).

-

Extraction: The released [³H]-acetic acid is extracted into an organic solvent (e.g., ethyl acetate).

-

Quantification: The radioactivity in the organic phase is measured using a scintillation counter.

-

Data Analysis: The percentage of HDAC inhibition is calculated for each M344 concentration relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of M344 on cell proliferation and viability.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of M344 (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated for each M344 concentration relative to the vehicle-treated control. The GI₅₀/IC₅₀ value is determined from the dose-response curve.

Cell Cycle Analysis

This protocol details the use of propidium iodide staining and flow cytometry to analyze the effect of M344 on the cell cycle distribution.

Procedure:

-

Cell Treatment: Cells are treated with M344 at various concentrations for a defined period.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to detect and quantify apoptosis induced by M344.

Procedure:

-

Cell Treatment: Cells are treated with M344 for the desired time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis) is determined.

Synthesis

Preclinical and Clinical Development Status

Based on the available literature, 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (M344) is a preclinical candidate. Extensive in vitro and in vivo studies in animal models have demonstrated its potential as an anti-cancer and neuroprotective agent. However, a thorough search of clinical trial registries (such as ClinicalTrials.gov) reveals no registered clinical trials for M344 to date. Its development appears to be in the exploratory and preclinical stages.

Conclusion

4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (M344) is a potent HDAC inhibitor with promising preclinical activity against a variety of cancers and in models of neurodegenerative disease. Its mechanism of action involves the induction of p21-mediated cell cycle arrest and the activation of the intrinsic apoptotic pathway. Furthermore, its ability to modulate the ATF4-ATF3 stress response pathway highlights its multifaceted biological effects. While the current body of evidence is compelling, further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile, before it can be considered for clinical development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in advancing the study of this promising therapeutic agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. researchgate.net [researchgate.net]

- 9. GSRS [precision.fda.gov]

M344: A Technical Guide to its Role in Apoptosis and Cell Cycle Regulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

M344 is a potent, synthetically derived histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-neoplastic properties across a range of cancer models. As an amide analogue of Trichostatin A, its primary mechanism of action involves the inhibition of HDAC enzymes, leading to the hyperacetylation of histone proteins. This alteration in chromatin structure modulates gene expression, resulting in two key anti-cancer outcomes: cell cycle arrest and the induction of apoptosis. M344 consistently triggers a G0/G1 phase cell cycle arrest, primarily through the upregulation of the cyclin-dependent kinase inhibitor p21.[1][2][3] Furthermore, it activates programmed cell death by engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is characterized by the modulation of Bcl-2 family proteins, release of cytochrome c, and the activation of a caspase cascade.[1][2][4] This technical guide provides an in-depth analysis of M344's molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.

Introduction to M344

M344, with the chemical name 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide, is a hydroxamic acid-based small molecule that functions as a potent inhibitor of histone deacetylases.[3] HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histone and non-histone proteins.[1][5] This deacetylation process leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.

By inhibiting HDAC activity, M344 promotes an acetylated state, leading to a more open chromatin configuration and the transcriptional activation of genes that can suppress tumor growth.[3] Key among these are genes involved in the regulation of the cell cycle and apoptosis. M344 has shown efficacy in various cancer cell lines, including leukemia, endometrial, ovarian, neuroblastoma, and pancreatic cancer.[1][3][6][7]

M344 and Cell Cycle Regulation

A primary effect of M344 on cancer cells is the inhibition of proliferation by inducing cell cycle arrest, predominantly at the G0/G1 checkpoint.[1][3][5] This prevents cells from entering the S phase, the period of DNA synthesis, thereby halting their division.

The mechanism underlying this G1 arrest is strongly associated with the increased expression of the cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/CIP1).[1][2] M344 treatment leads to elevated levels of p21, which in turn binds to and inhibits the activity of cyclin E-CDK2 complexes. These complexes are critical for the G1 to S phase transition. By inactivating them, M344 effectively establishes a blockade at the G1 checkpoint. Studies have also noted an increase in cyclin E levels following M344 treatment, which is consistent with a G1 phase arrest.[1][2]

Quantitative Data: Cell Cycle Analysis

The effect of M344 on cell cycle distribution has been quantified in various studies. A representative example using human THP-1 leukemia cells is detailed below.

| Cell Line | Treatment | Duration | % Cells in G0/G1 | % Cells in S Phase | Reference |

| THP-1 | Control (DMSO) | 48 hr | 47.11% | 34.33% | [1] |

| THP-1 | 0.2 µM M344 | 48 hr | 83.32% | 6.15% | [1] |

M344 and Apoptosis Induction

At concentrations higher than those required for cell cycle arrest, M344 is a potent inducer of apoptosis.[1] Evidence suggests that M344 activates both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways, leading to a robust and comprehensive cell death response.[1][2]

Molecular Mechanisms of M344-Induced Apoptosis

The key molecular events triggered by M344 in the apoptotic cascade include:

-

Modulation of Bcl-2 Family Proteins: M344 alters the balance of pro- and anti-apoptotic proteins. It has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein XIAP (X-linked inhibitor of apoptosis protein).[1][2][4]

-

Mitochondrial Pathway Activation: The increase in Bax facilitates mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c from the mitochondria into the cytosol.[1][2]

-

Caspase Cascade Activation: M344 treatment leads to the activation of initiator caspases for both pathways: caspase-9 (intrinsic) and caspase-8 (extrinsic).[1][2] These initiator caspases then converge to activate the primary executioner caspase, caspase-3.

-

Execution of Apoptosis: Activated caspase-3 proceeds to cleave critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately dismantles the cell and leads to its death.[1][2][4]

Quantitative Data: Anti-proliferative and HDAC Inhibitory Activity

The potency of M344 varies across different cancer types and HDAC subtypes. The following table summarizes key inhibitory concentrations.

| Parameter | Target | Cell Line / System | Value | Reference |

| IC50 | HDAC (general) | Enzyme Assay | 100 nM | [8] |

| IC50 | HDAC1 | Enzyme Assay | ~46 nM | [9] |

| IC50 | HDAC6 | Enzyme Assay | ~14 nM | [9] |

| EC50 | Cell Proliferation | Ishikawa (Endometrial) | 2.3 µM | [8] |

| EC50 | Cell Proliferation | SK-OV-3 (Ovarian) | 5.1 µM | [8] |

| GI50 | Cell Proliferation | Daoy (Medulloblastoma) | 0.63 µM | [8] |

| GI50 | Cell Proliferation | SH-SY5Y (Neuroblastoma) | 0.67 µM | [8] |

Signaling Pathway and Workflow Diagrams

Visual representations of the molecular pathways and experimental workflows are provided below to clarify the mechanisms and methodologies discussed.

Caption: M344 pathway for inducing G1 cell cycle arrest.

References

- 1. Histone Deacetylase Inhibitor M344 Inhibits Cell Proliferation and Induces Apoptosis in Human THP-1 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nwpii.com [nwpii.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Histone Deacetylase Inhibitor M344 Inhibits Cell Proliferation and Induces Apoptosis in Human THP-1 Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. M344 is a novel synthesized histone deacetylase inhibitor that induces growth inhibition, cell cycle arrest, and apoptosis in human endometrial cancer and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The histone deacetylase inhibitor M344 as a multifaceted therapy for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

An In-Depth Technical Guide to the Epigenetic Modifications by 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (Vorinostat/SAHA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the epigenetic modifications induced by 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide, a compound widely known as Vorinostat or Suberoylanilide Hydroxamic Acid (SAHA). As a potent histone deacetylase (HDAC) inhibitor, Vorinostat plays a crucial role in altering chromatin structure and gene expression, making it a subject of intense research and a clinically approved therapeutic agent. This document details the mechanism of action, presents quantitative data on its efficacy, provides detailed experimental protocols for its study, and visualizes its impact on key cellular signaling pathways.

Introduction

4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide, or Vorinostat (SAHA), is a member of the hydroxamic acid class of compounds that potently inhibits histone deacetylases (HDACs).[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to a more condensed chromatin structure and transcriptional repression.[2] By inhibiting HDACs, Vorinostat promotes the accumulation of acetylated histones, resulting in a more relaxed chromatin state that allows for the transcriptional activation of genes involved in various cellular processes, including cell cycle arrest, differentiation, and apoptosis.[3][4]

Vorinostat is a pan-HDAC inhibitor, acting on class I, II, and IV HDACs.[1] It has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of cutaneous T-cell lymphoma (CTCL).[1][4] Its broad spectrum of activity has also led to investigations into its efficacy against a range of other malignancies and diseases.[1]

Mechanism of Action

The primary mechanism of action of Vorinostat is the inhibition of histone deacetylases. The hydroxamic acid moiety of Vorinostat chelates the zinc ion in the active site of HDAC enzymes, thereby blocking their catalytic activity.[1] This inhibition leads to the hyperacetylation of both histone and non-histone proteins.

Histone Hyperacetylation: The acetylation of lysine residues on the N-terminal tails of core histones (H2A, H2B, H3, and H4) neutralizes their positive charge, weakening the interaction between histones and the negatively charged DNA backbone. This leads to a more open chromatin conformation (euchromatin), which is more accessible to transcription factors and the transcriptional machinery, ultimately resulting in altered gene expression.[3]

Non-Histone Protein Acetylation: Vorinostat also induces the acetylation of various non-histone proteins, including transcription factors (e.g., p53), chaperone proteins (e.g., Hsp90), and other cellular regulators.[3] This can modulate their activity, stability, and localization, contributing to the pleiotropic effects of the drug.

Quantitative Data: In Vitro Efficacy

The inhibitory activity of Vorinostat is often quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the specific HDAC enzyme, cell type, and assay conditions. The following table summarizes representative IC50 values for Vorinostat across various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Reference |

| OCI-AML3 | Acute Myeloid Leukemia | 1.55 | 24 | [5] |

| OCI-AML3 | Acute Myeloid Leukemia | 0.42 | 72 | [5] |

| SW-982 | Synovial Sarcoma | 8.6 | 48 | |

| SW-1353 | Chondrosarcoma | 2.0 | 48 | |

| SMMC7721 | Hepatocellular Carcinoma | Not Specified | Not Specified | [6] |

| BEL7402 | Hepatocellular Carcinoma | Not Specified | Not Specified | [6] |

| HepG2 | Hepatocellular Carcinoma | Not Specified | Not Specified | [6] |

| MV4-11 | B Myelomonocytic Leukemia | 0.636 | 72 | [7] |

| Daudi | Burkitt's Lymphoma | 0.493 | 72 | [7] |

| A549 | Lung Carcinoma | 1.64 | 72 | [7] |

| MCF-7 | Breast Adenocarcinoma | 0.685 | 72 | [7] |

| HCT116 | Colorectal Carcinoma | 0.77 | Not Specified | [8] |

| LNCaP | Prostate Cancer | 2.5 - 7.5 | Not Specified | [2] |

| PC-3 | Prostate Cancer | 2.5 - 7.5 | Not Specified | [2] |

| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 | Not Specified | [2] |

Key Signaling Pathways Modulated by Vorinostat

Vorinostat influences several critical signaling pathways involved in cell growth, proliferation, and survival.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell survival and proliferation. Vorinostat has been shown to inhibit this pathway, often synergizing with other PI3K/Akt inhibitors.[9][10] Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and can be aberrantly activated in various cancers. Vorinostat has been shown to modulate the Hh pathway, although its effects can be context-dependent.[4] In some cases, it can sensitize cells to Hh pathway inhibitors.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the epigenetic effects of Vorinostat.

HDAC Activity Assay (Colorimetric)

This protocol is adapted from commercially available colorimetric HDAC activity assay kits.

Materials:

-

HDAC Substrate (e.g., Boc-Lys(Ac)-pNA)

-

10X HDAC Assay Buffer

-

Lysine Developer

-

HDAC Inhibitor (e.g., Trichostatin A for control)

-

HeLa Nuclear Extract (or other sample containing HDAC activity)

-

Deacetylated Standard (e.g., Boc-Lys-pNA)

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Prepare Reagents: Dilute the 10X HDAC Assay Buffer to 1X with ddH2O. Prepare dilutions of your test sample (e.g., nuclear extract) and Vorinostat.

-

Assay Reaction:

-

To each well, add 85 µL of ddH2O.

-

For positive control wells, add 5 µL of 10X HDAC Assay Buffer and 10 µL of HeLa Nuclear Extract.

-

For inhibitor wells, add 5 µL of 10X HDAC Assay Buffer, 10 µL of HeLa Nuclear Extract, and the desired concentration of Vorinostat.

-

For the blank, add 5 µL of 10X HDAC Assay Buffer and 10 µL of ddH2O.

-

Initiate the reaction by adding 5 µL of HDAC Substrate to all wells.

-

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Development: Add 10 µL of Lysine Developer to each well. Incubate at 37°C for 15-30 minutes.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Analysis: Calculate the percent inhibition of HDAC activity by comparing the absorbance of the Vorinostat-treated samples to the positive control.

Western Blot for Histone H3 Acetylation

This protocol outlines the detection of acetylated histone H3 (Ac-H3) in cells treated with Vorinostat.

Materials:

-

Cell culture reagents

-

Vorinostat

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-Histone H3 (e.g., anti-Ac-H3K9) and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of Vorinostat or vehicle (DMSO) for the desired time (e.g., 24 hours).

-

Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against Ac-H3 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Histone H3 as a loading control.

Chromatin Immunoprecipitation (ChIP)

This protocol describes the enrichment of DNA associated with acetylated histones following Vorinostat treatment.

Materials:

-

Cell culture reagents

-

Vorinostat

-

Formaldehyde (for crosslinking)

-

Glycine (for quenching)

-

Lysis buffers (for cell and nuclear lysis)

-

Sonicator or micrococcal nuclease (for chromatin shearing)

-

Antibody against acetylated histone (e.g., anti-Ac-H3K9)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification

-

qPCR reagents

Procedure:

-

Crosslinking and Quenching:

-

Treat cells with Vorinostat or vehicle.

-

Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest and lyse the cells to release the nuclei.

-

Lyse the nuclei to release the chromatin.

-

Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin with the anti-acetyl-histone antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Crosslinking:

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by incubating with proteinase K at 65°C for several hours.

-

-

DNA Purification: Purify the DNA using a standard DNA purification kit.

-

Analysis: Analyze the enrichment of specific genomic regions by quantitative PCR (qPCR) using primers for target gene promoters.

Conclusion

4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (Vorinostat/SAHA) is a powerful tool for studying epigenetic regulation and a valuable therapeutic agent. Its ability to inhibit HDACs and induce hyperacetylation of histones and other proteins leads to profound changes in gene expression and cellular behavior. This guide provides a foundational understanding of its mechanism, quantitative effects, and the experimental approaches used to investigate its activity. The provided protocols and pathway diagrams serve as a resource for researchers and drug development professionals seeking to explore the multifaceted roles of Vorinostat in biology and medicine.

References

- 1. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Vorinostat (SAHA) | HDAC inhibitor | TargetMol [targetmol.com]

- 4. Targeting class I histone deacetylases by the novel small molecule inhibitor 4SC‐202 blocks oncogenic hedgehog‐GLI signaling and overcomes smoothened inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. floxuridine.com [floxuridine.com]

- 6. researchgate.net [researchgate.net]

- 7. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]

M 344: A Technical Guide to Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

M 344 is a potent histone deacetylase (HDAC) inhibitor with demonstrated efficacy in various cancer cell lines. As a compound of significant interest in drug development and biomedical research, a thorough understanding of its safety profile, handling procedures, and experimental applications is paramount. This technical guide provides a comprehensive overview of M 344, consolidating available safety data, outlining detailed handling and storage protocols, and presenting its mechanism of action. The guide includes structured data tables for easy reference, detailed experimental methodologies, and visual diagrams of its signaling pathway and a representative experimental workflow to facilitate its safe and effective use in a research setting.

Compound Identification and Safety Data

M 344, also known as D 237, is a synthetic amide analog of trichostatin A. It functions as a potent inhibitor of histone deacetylases.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 251456-60-7 | [1] |

| Molecular Formula | C₁₆H₂₅N₃O₃ | [2] |

| Molecular Weight | 307.40 g/mol | [1] |

| Appearance | Solid | ChemicalBook Safety Data Sheet |

| Melting Point | 161°C | ChemicalBook Safety Data Sheet |

| Solubility | Soluble in DMSO (~25 mg/ml), DMF (~25 mg/ml), and ethanol (~3 mg/ml). Soluble in DMSO at 10mg/mL, resulting in a clear solution. | [2] ChemicalBook Safety Data Sheet |

Toxicological Data

| Metric | Value | Reference |

| Acute Toxicity | No data available | ChemicalBook Safety Data Sheet |

| Skin Corrosion/Irritation | No data available | ChemicalBook Safety Data Sheet |

| Serious Eye Damage/Irritation | No data available | ChemicalBook Safety Data Sheet |

| Carcinogenicity (IARC) | Not identified as a probable, possible, or confirmed human carcinogen by IARC. | ChemicalBook Safety Data Sheet |

Handling and Safety Protocols

Adherence to standard laboratory safety protocols is essential when handling M 344.

Personal Protective Equipment (PPE)

| Equipment | Recommendation |

| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles. |

| Hand Protection | Wear appropriate protective gloves to prevent skin exposure. |

| Body Protection | Wear appropriate protective clothing to prevent skin exposure. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |

Handling and Storage

| Procedure | Recommendation |

| Handling | Use only in a well-ventilated area. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. |

| Storage | Store in a tightly closed container. Keep away from heat and sources of ignition. Handle and store under an inert gas. For long-term storage, it is recommended to store at or below -20°C. Solid M 344 is stable for at least 12 months from the date of receipt when stored as directed. Aqueous solutions should not be stored for more than one day.[2] |

First Aid Measures

| Exposure Route | Procedure | Reference |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. | ChemicalBook Safety Data Sheet |

| Skin Contact | Wash off with soap and plenty of water. | ChemicalBook Safety Data Sheet |

| Eye Contact | Flush eyes with water as a precaution. | ChemicalBook Safety Data Sheet |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. | ChemicalBook Safety Data Sheet |

Spill and Disposal Procedures

| Procedure | Recommendation |

| Spill | Evacuate personnel to a safe area. Wear appropriate PPE. Sweep up the spilled substance and place it into a suitable, sealed container for disposal. Avoid generating dust. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Mechanism of Action and Signaling Pathway

M 344 is a potent inhibitor of histone deacetylases (HDACs), with an IC50 of approximately 100 nM.[3][4] It exhibits a three-fold selectivity for HDAC6 over HDAC1.[1][2] By inhibiting HDACs, M 344 leads to an accumulation of acetylated histones (H3 and H4), which alters chromatin structure and gene expression.[5][6] This ultimately results in the induction of cell cycle arrest, primarily in the G0/G1 or G1 phase, and apoptosis in cancer cells.[5][7][8]

Key molecular events following M 344 treatment include the upregulation of the cyclin-dependent kinase inhibitor p21 and cyclin E, and an increase in the pro-apoptotic protein Bax, while decreasing the levels of the anti-apoptotic protein XIAP.[8] M 344 has also been shown to be a potent activator of the NF-κB transcription factor.[8]

Experimental Protocols

The following are detailed methodologies for key experiments involving M 344.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from studies investigating the anti-proliferative effects of M 344 on cancer cell lines.[7]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of M 344 in culture medium. The final concentrations may range from 0.1 µM to 10 µM. A vehicle control (e.g., 0.1% DMSO) should be included.[7] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of M 344 or the vehicle control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.[7]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The proliferation of treated cells is expressed as a percentage relative to the vehicle control.[4]

Cell Cycle Analysis by Flow Cytometry

This protocol is based on the methodology used to assess M 344-induced cell cycle arrest.[5][7]

-

Cell Treatment: Treat cells with the desired concentrations of M 344 (e.g., 1 µM and 10 µM) or a vehicle control for 24, 48, or 72 hours.[7]

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with ice-cold PBS.

-

Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer. The proportions of cells in the G0/G1, S, and G2/M phases are determined using appropriate software.[5]

References

- 1. exchemistry.com [exchemistry.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. M344 is a novel synthesized histone deacetylase inhibitor that induces growth inhibition, cell cycle arrest, and apoptosis in human endometrial cancer and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective Histonedeacetylase Inhibitor M344 Intervenes in HIV-1 Latency through Increasing Histone Acetylation and Activation of NF-kappaB | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Histone Deacetylase Inhibitor M344 Inhibits Cell Proliferation and Induces Apoptosis in Human THP-1 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology and Toxicology of 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide (M344)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide, commonly known as M344, is a synthetic small molecule that belongs to the benzamide class of hydroxamic acids.[1] It has garnered significant interest in the field of oncology and neurodegenerative disease research due to its potent activity as a histone deacetylase (HDAC) inhibitor.[1][2] This technical guide provides a comprehensive overview of the pharmacology, toxicology, and mechanisms of action of M344, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide[1] |

| Synonyms | M344, D237, MS 344, Histone Deacetylase Inhibitor III[3][4] |

| CAS Number | 251456-60-7[3] |

| Molecular Formula | C₁₆H₂₅N₃O₃[1] |

| Molecular Weight | 307.39 g/mol [1] |

| SMILES | CN(C)C1=CC=C(C=C1)C(=O)NCCCCCCC(=O)NO[1] |

| Solubility | 3 mg/mL in ethanol; 25 mg/mL in DMSO and DMF[2] |

Pharmacology

Mechanism of Action

M344 exerts its biological effects primarily through the inhibition of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, M344 promotes histone hyperacetylation, which results in a more relaxed chromatin state, facilitating the transcription of various genes, including tumor suppressor genes.[1]

M344 has been shown to be a potent, non-selective inhibitor of Class I and II HDACs.[2] It has demonstrated a degree of selectivity for certain HDAC isoforms, such as a three-fold selectivity for HDAC6 over HDAC1.[3]

Pharmacodynamics

The primary pharmacodynamic effects of M344 are the induction of cell cycle arrest and apoptosis in cancer cells.[2][3]

-

Cell Cycle Arrest: M344 has been shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle.[5] This is associated with an upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.[6]

-

Apoptosis: M344 is a potent inducer of apoptosis in various cancer cell lines.[3][5] The apoptotic cascade initiated by M344 involves both the intrinsic (mitochondrial) and extrinsic pathways, characterized by the activation of caspases-3, -8, and -9.[6]

-

Histone Acetylation: Treatment with M344 leads to a significant increase in the acetylation of histone H3 and H4 tails in cancer cells.[5]

Quantitative Pharmacological Data

| Parameter | Cell Line/Enzyme | Value | Reference |

| IC₅₀ (HDAC) | Maize HDAC | 100 nM | [3] |

| Human HDAC1 | 46 nM | [3] | |

| Human HDAC6 | 88 nM | [3] | |

| ED₅₀ | Endometrial & Ovarian Cancer Cells | 2.3 μM | [3] |

| GI₅₀ | Medulloblastoma (D341 Med, Daoy) | 0.63-0.65 μM | [7] |

| Neuroblastoma (CH-LA 90, SHSY-5Y) | 0.63-0.67 μM | [7] |

Toxicology

Detailed toxicology studies for M344 are limited in the publicly available literature. However, some preclinical data provides initial insights into its safety profile.

-

In Vivo Safety: In a study with a non-tumor-bearing mouse model, daily administration of 10 mg/kg of M344 for 4 months resulted in no observable adverse effects.[2]

-

Predicted Acute Toxicity: A predicted LD₅₀ value for rats is 2.2792 mol/kg. It is important to note that this is a computational prediction and not derived from experimental studies.[1]

As a class, HDAC inhibitors are known to have a range of toxicities, including fatigue, nausea, and hematological effects. Further in-depth toxicological assessments are required to fully characterize the safety profile of M344.

Pharmacokinetics

Comprehensive pharmacokinetic data for M344 is not yet available. The following represents the current knowledge on its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Absorption and Distribution: A study in mice demonstrated that a 10 mg/kg dose of M344 resulted in a peak plasma concentration of approximately 8.8 μM.[8] M344 has been shown to cross the blood-brain barrier, reaching concentrations in the brain sufficient to inhibit its target HDACs.[2]

Further studies are needed to fully elucidate the ADME properties of M344.

Signaling Pathways

The inhibition of HDACs by M344 triggers a cascade of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis.

Experimental Protocols

Detailed experimental protocols from the primary literature for M344 are not fully available. The following are generalized protocols for key assays used to characterize the activity of M344, based on standard laboratory practices.

Synthesis of 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide

The synthesis of M344 was first reported by Jung et al. in the Journal of Medicinal Chemistry, 1999, volume 42, page 4669. While the full detailed protocol is not provided here, the synthesis generally involves the coupling of 4-(dimethylamino)benzoic acid with a protected 7-aminoheptanohydroxamic acid derivative, followed by deprotection.

Cell Viability Assay (MTT Assay)

This protocol is a general method to assess the effect of M344 on cancer cell proliferation.

-

Cell Seeding: Seed cancer cells (e.g., Ishikawa, SK-OV-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of M344 (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines a general procedure for analyzing the effect of M344 on the cell cycle distribution.

-

Cell Treatment: Treat cancer cells with M344 at the desired concentration (e.g., EC₅₀) for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ice-cold ethanol while vortexing gently and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

This is a general protocol to quantify M344-induced apoptosis.

-

Cell Treatment: Treat cells with M344 at the desired concentration for the appropriate duration.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

References

- 1. Enhancement of radiation sensitivity of human squamous carcinoma cells by histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The histone deacetylase inhibitor M344 as a multifaceted therapy for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M344 is a novel synthesized histone deacetylase inhibitor that induces growth inhibition, cell cycle arrest, and apoptosis in human endometrial cancer and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. M 344 | CAS 251456-60-7 | M344 | Tocris Bioscience [tocris.com]

- 6. Histone Deacetylase Inhibitor M344 Inhibits Cell Proliferation and Induces Apoptosis in Human THP-1 Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone Deacetylase Inhibitor M344 Inhibits Cell Proliferation and Induces Apoptosis in Human THP-1 Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Revolutionizing Drug Discovery: A High-Throughput Fluorometric Assay for Histone Deacetylase (HDAC) Activity

FOR IMMEDIATE RELEASE

Shanghai, China – October 31, 2025 – In the ongoing quest for novel therapeutics targeting epigenetic modifications, robust and reliable in vitro assays are indispensable. This application note details a comprehensive protocol for a fluorometric histone deacetylase (HDAC) activity assay, a cornerstone for screening potential HDAC inhibitors. While the initial query focused on 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide, it is important to clarify that this molecule, also known as M344, is a well-characterized HDAC inhibitor, not a substrate.[1] This protocol, therefore, utilizes a commercially available fluorogenic substrate, Boc-Lys(Ac)-AMC, to accurately measure the enzymatic activity of HDACs and consequently, the potency of inhibitory compounds.

Assay Principle